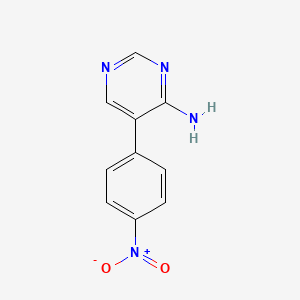

5-(4-nitrophenyl)-4-pyrimidinamine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a cornerstone of modern chemical and pharmaceutical research, owing to their diverse biological activities and structural versatility. chemicalbook.comchemsrc.comijpsr.com The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to a wide array of FDA-approved drugs, including antiviral, antibacterial, and anticancer agents. guidechem.comnih.gov Researchers are continuously exploring novel pyrimidine-based scaffolds for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. ijpsr.comnih.gov The ability of the pyrimidine ring to form hydrogen bonds and engage in π-π stacking interactions makes it a privileged scaffold in drug design. guidechem.com

Rationale for Focused Investigation of 5-(4-nitrophenyl)-4-pyrimidinamine

The chemical structure of this compound suggests a rationale for its scientific investigation. The 4-aminopyrimidine (B60600) core is a known pharmacophore found in many biologically active molecules, including kinase inhibitors where the amino group acts as a crucial hydrogen bond donor. nih.gov The presence of a 5-aryl substituent, in this case, a 4-nitrophenyl group, can significantly influence the molecule's electronic properties and steric profile, potentially leading to novel biological activities. nih.gov Specifically, the nitro group is a strong electron-withdrawing group that can modulate the reactivity and binding interactions of the entire molecule. nih.govnih.gov This combination of a proven pharmacophore with a modulating substituent provides a strong impetus for its synthesis and biological evaluation.

Overview of Existing Academic Research Landscape for this compound

A comprehensive search of academic databases and chemical literature reveals a stark lack of specific research focused on this compound. While numerous studies detail the synthesis and activity of related compounds—such as other 5-aryl-4-aminopyrimidines or pyrimidines bearing a nitrophenyl group at different positions—no dedicated papers on the synthesis, characterization, or application of this exact molecule could be identified. The closely related compound, 5-(4-nitrophenyl)pyrimidine, has a registered CAS number (69491-55-0), but even for this parent compound, detailed research is sparse. chemsrc.com This indicates that this compound remains a novel, uncharacterized compound.

Table 1: Physicochemical Properties of Related Pyrimidine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(4-Nitrophenyl)pyrimidine | 69491-55-0 | C₁₀H₇N₃O₂ | 201.18 |

| N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine | 152460-09-8 | C₁₆H₁₃N₅O₂ | 307.31 |

| 6-Ethyl-5-(4-nitrophenyl)-2,4-pyrimidinediamine | 71552-34-6 | C₁₂H₁₃N₅O₂ | 259.26 |

| 4-Aminopyrimidine | 68958 | C₄H₅N₃ | 95.10 |

This table presents data for structurally related compounds to provide context, due to the absence of specific data for this compound.

Identification of Key Research Gaps and Future Academic Trajectories for this compound

The absence of any dedicated research on this compound represents a significant and complete research gap. The primary and most immediate trajectory for future academic work would be the development of a reliable and efficient synthetic route to produce this compound. Following a successful synthesis, a full characterization using modern analytical techniques (including NMR, IR, and mass spectrometry, and potentially X-ray crystallography) would be essential to confirm its structure and provide foundational data.

Once synthesized and characterized, future research should focus on:

Screening for Biological Activity: Given the prevalence of the 4-aminopyrimidine scaffold in kinase inhibitors, initial screening efforts could logically target a panel of protein kinases implicated in cancer and inflammatory diseases.

Antimicrobial and Antiviral Assays: The broader class of pyrimidine derivatives has shown promise in these areas, warranting investigation.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the nitrophenyl ring (e.g., altering the position of the nitro group or replacing it with other substituents) would be a critical step in understanding how the molecular structure relates to any observed biological activity.

Computational and Docking Studies: In silico modeling could help to predict potential biological targets and guide the design of future screening efforts.

In essence, the entire field of research for this compound is open for exploration, from its fundamental synthesis to the discovery of its potential utility in science and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-9(5-12-6-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWLKSVMDBARRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295652 | |

| Record name | 5-(4-Nitrophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-07-8 | |

| Record name | 5-(4-Nitrophenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21419-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Nitrophenyl 4 Pyrimidinamine and Its Derivatives

Established Synthetic Routes to 5-(4-nitrophenyl)-4-pyrimidinamine

The creation of the 5-aryl-4-pyrimidinamine framework, central to this compound, frequently hinges on the construction of the pyrimidine (B1678525) ring as a pivotal step.

The synthesis of this compound is commonly achieved through the condensation of a three-carbon unit with a nitrogen-containing component that forms the N-C-N segment of the pyrimidine ring. A key precursor in this process is 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile. This intermediate can be synthesized from 4-nitrophenylacetonitrile (B121139) and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Another essential starting material is formamidine (B1211174) acetate (B1210297), which provides the necessary N-C-N fragment for the formation of the pyrimidine ring.

The general synthetic pathway involves the reaction of a substituted phenylacetonitrile (B145931) with DMF-DMA to produce an enaminonitrile, which subsequently undergoes cyclization with an appropriate amidine source.

Table 1: Critical Precursors and Their Roles in Synthesis

| Precursor/Starting Material | Role in Synthesis |

|---|---|

| 4-Nitrophenylacetonitrile | Supplies the 4-nitrophenyl group and two carbon atoms for the pyrimidine ring. |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reacts with the active methylene (B1212753) group of the acetonitrile (B52724) to yield the enaminonitrile intermediate. |

| Formamidine acetate | Delivers the N-C-N fragment required for the cyclization step to form the pyrimidine ring. |

The formation of this compound from its precursors is typically accomplished via a cyclocondensation reaction. The reaction of 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile with formamidine acetate is often conducted in a suitable solvent, such as a lower alcohol like ethanol (B145695) or isopropanol, under reflux conditions.

To maximize the yield and purity of the final product, optimization of the reaction conditions is essential. Key parameters that can be fine-tuned include:

Solvent: The choice of solvent affects the solubility of the reactants and the reaction temperature. Alcohols are frequently employed.

Temperature: The reaction is generally carried out at elevated temperatures (reflux) to ensure the completion of the cyclization.

Reaction Time: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal duration.

Base: In certain instances, particularly when using the hydrochloride salt of formamidine, the addition of a base may be required to facilitate the reaction.

Research has indicated that this one-pot synthesis from 4-nitrophenylacetonitrile, DMF-DMA, and formamidine acetate can lead to good yields of the desired product.

Advanced Synthetic Approaches to this compound Scaffolds

Contemporary research efforts are directed towards the development of more efficient and environmentally friendly methods for synthesizing 5-aryl-4-pyrimidinamines, including the use of catalytic systems and the application of green chemistry principles.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have become powerful tools for the synthesis of 5-arylpyrimidines. This method typically involves the coupling of a 5-halopyrimidine with an appropriate arylboronic acid. For the synthesis of this compound, this would entail the coupling of 5-bromo-4-pyrimidinamine with 4-nitrophenylboronic acid. mdpi.com

The general reaction is depicted as follows:

5-Bromo-4-pyrimidinamine + 4-Nitrophenylboronic acid --(Pd catalyst, Base, Solvent)--> this compound

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate in combination with a suitable phosphine (B1218219) ligand, can be used. mdpi.comsci-hub.se The selection of the catalyst, base, and solvent system is critical for achieving high yields and minimizing the formation of byproducts. mdpi.com

Table 2: Components of Catalytic Synthesis

| Reaction Component | Example | Role |

|---|---|---|

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Facilitates the cross-coupling reaction. |

| Base | Sodium carbonate, potassium phosphate | Activates the boronic acid and neutralizes the acid generated during the reaction. |

| Solvent | Dioxane/water, Toluene | Serves as the reaction medium. |

The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this can be achieved through several strategies:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and enhance yields when compared to conventional heating methods.

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a cornerstone of green chemistry.

Catalysis: The use of catalysts, particularly in small quantities, is preferable to stoichiometric reagents as it significantly reduces waste.

Systematic Derivatization Strategies for this compound

The this compound scaffold can be systematically altered at various positions to create a library of derivatives for structure-activity relationship (SAR) studies.

Modification of the 4-amino group: The primary amino group at the 4-position can be acylated, alkylated, or used to form ureas and thioureas, thereby introducing a range of substituents.

Reduction of the nitro group: The nitro group on the phenyl ring serves as a versatile handle for further derivatization. It can be reduced to an amino group, which can then undergo a wide array of reactions, including diazotization followed by substitution, acylation, or sulfonylation. This enables the introduction of diverse functionalities at the para-position of the phenyl ring.

Substitution at the 2-position: If the synthesis begins with a precursor that allows for substitution at the 2-position of the pyrimidine ring (for instance, by using guanidine (B92328) derivatives instead of formamidine), various groups can be introduced at this position.

A frequent derivatization route involves the reduction of the nitro group of this compound to yield 5-(4-aminophenyl)-4-pyrimidinamine. This aniline (B41778) derivative can then be further functionalized.

Table 3: Derivatization Strategies

| Position of Derivatization | Type of Reaction | Potential Functional Groups Introduced |

|---|---|---|

| 4-Amino group | Acylation, Alkylation | Amides, secondary amines |

| 4-Nitro group (after reduction to amino) | Acylation, Sulfonylation, Diazotization | Amides, sulfonamides, various substituents via Sandmeyer reaction |

These derivatization strategies are vital for exploring the chemical space around the this compound core and for developing compounds with optimized properties for a variety of applications.

Functionalization of the Pyrimidine Core in this compound Derivatives

The pyrimidine ring is a versatile scaffold that allows for various chemical modifications. ontosight.ai The synthesis of 5-aryl-4-aminopyrimidines, such as the parent compound, often begins with a pre-functionalized pyrimidine, typically a halogenated derivative like 4-amino-5-bromopyrimidine. ontosight.aisigmaaldrich.com This bromo-substituted pyrimidine serves as a key intermediate for introducing the 4-nitrophenyl group at the C-5 position. ontosight.ainih.govthermofisher.com

A predominant method for creating the C5-aryl bond is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction couples the halogenated pyrimidine with an appropriate arylboronic acid, in this case, 4-nitrophenylboronic acid. nih.govmdpi.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, are optimized to achieve high yields. mdpi.comnih.gov For instance, using Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in a solvent like 1,4-dioxane (B91453) has proven effective for the arylation of pyrimidine derivatives. mdpi.com

Beyond the initial arylation at C-5, further functionalization of the pyrimidine core can be explored to generate diverse analogs. While the parent compound has an amino group at C-4, modifications at other positions, such as C-2 and C-6, can be envisioned. For example, starting with 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) allows for sequential Suzuki couplings or nucleophilic substitutions at the chloro-positions, introducing additional diversity. mdpi.com Another approach involves electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, which offers a mild method to forge carbon-carbon bonds. nih.gov

Furthermore, modifications can include introducing different substituents on the pyrimidine ring to modulate the electronic and steric properties of the molecule. nih.gov For instance, introducing a thiomethyl group at the C-2 position has been shown to alter the biological activity profile of related pyrimidine derivatives. nih.gov

Table 1: Example of Suzuki Cross-Coupling for the Synthesis of 5-Aryl-4,6-dichloropyrimidine Derivatives This table illustrates the versatility of the Suzuki reaction in functionalizing a pyrimidine core, based on data for the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4,6-dichloro-5-(4-phenylphenyl)pyrimidine | 75 |

| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4-(4-methylphenyl)phenyl)pyrimidine | 80 |

| 3 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4-(4-methoxyphenyl)phenyl)pyrimidine | 85 |

| 4 | 4-Chlorophenylboronic acid | 4,6-dichloro-5-(4-(4-chlorophenyl)phenyl)pyrimidine | 70 |

| Data derived from studies on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com |

Chemical Modifications of the Nitrophenyl Moiety in this compound Analogs

The nitrophenyl group offers a reactive handle for extensive chemical modifications, primarily centered around the transformation of the nitro group. The reduction of the aromatic nitro group to a primary amine is a fundamental and highly useful transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This reaction converts the strongly electron-withdrawing nitro group into a versatile amino group, which dramatically alters the compound's electronic properties and provides a site for further derivatization. masterorganicchemistry.com

A variety of reagents and conditions can be employed for this reduction, offering a range of selectivities and compatibilities with other functional groups. commonorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metal-acid systems such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are widely used for this purpose. masterorganicchemistry.comscispace.com For substrates sensitive to acidic conditions or catalytic hydrogenation, reagents like tin(II) chloride (SnCl₂) or sodium sulfide (B99878) (Na₂S) provide milder alternatives. masterorganicchemistry.comcommonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Fe / HCl or AcOH | Iron powder in acidic medium | Classical and cost-effective method. masterorganicchemistry.com |

| Zn / HCl or AcOH | Zinc powder in acidic medium | Provides a mild method for reduction. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild reagent, often used when other reducible groups are present. masterorganicchemistry.com |

| Na₂S or (NH₄)₂S | Sodium or Ammonium Sulfide | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| This table summarizes common methods applicable to the reduction of the nitro group in this compound. masterorganicchemistry.comcommonorganicchemistry.com |

Once the nitro group is reduced to an amine, forming 5-(4-aminophenyl)-4-pyrimidinamine, this new functional group opens up a vast landscape for further chemical synthesis. The primary aromatic amine can undergo a wide array of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to modulate the properties of the amino group. masterorganicchemistry.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: Formation of secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

These modifications allow for fine-tuning of the molecule's properties, which is essential for developing compounds with specific biological activities or material characteristics.

Design and Synthesis of Compound Libraries Based on this compound

The development of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of molecules for desired properties. enamine.net The this compound scaffold is an excellent candidate for library synthesis due to the multiple points of diversification it offers. The strategy typically involves a "scaffold decoration" approach, where a common core structure is elaborated with a variety of building blocks. enamine.net

The design of a library based on this scaffold would leverage the synthetic methodologies described previously. A combinatorial approach can be employed by combining different starting materials for both the pyrimidine core and the phenyl moiety.

Library Synthesis Strategy:

Pyrimidine Core Diversification: A set of substituted 5-bromo-4-aminopyrimidines can be synthesized or procured. Variations could include substituents at the C-2 and C-6 positions of the pyrimidine ring. nih.gov

Aryl Moiety Diversification: A collection of different arylboronic acids can be used in the Suzuki coupling reaction. nih.govresearchgate.net This would introduce a wide range of substituents on the phenyl ring in place of or in addition to the nitro group (e.g., methyl, methoxy, chloro, fluoro). nih.govmdpi.com

Nitrophenyl Moiety Functionalization: For the subset of compounds containing the 4-nitrophenyl group, a parallel synthesis approach can be used to perform the reduction of the nitro group to an amine. organic-chemistry.org This new library of 5-(4-aminophenyl) derivatives can then be further diversified by reacting the amino group with a library of acyl chlorides, sulfonyl chlorides, or other electrophiles. masterorganicchemistry.com

These reactions are often adapted for parallel synthesis platforms, allowing for the rapid production of hundreds of distinct compounds. enamine.net Multi-component reactions, where three or more reactants are combined in a single step, also represent an efficient strategy for generating structural complexity and building libraries. ajol.infomdpi.commdpi.com For example, a one-pot reaction combining a substituted benzaldehyde, a pyrimidine precursor, and an ammonia (B1221849) source could potentially be developed.

Table 3: Illustrative Design of a Focused Compound Library

| Scaffold | R¹ at Pyrimidine C-2 | R² on Phenyl Ring | R³ from Amine |

| 5-Aryl-4-pyrimidinamine | H | 4-NO₂ | N/A |

| 5-Aryl-4-pyrimidinamine | -SCH₃ | 4-NO₂ | N/A |

| 5-Aryl-4-pyrimidinamine | H | 3-Cl, 4-NO₂ | N/A |

| 5-Aryl-4-pyrimidinamine | H | 4-NH₂ | H |

| 5-Aryl-4-pyrimidinamine | H | 4-NH₂ | -COCH₃ |

| 5-Aryl-4-pyrimidinamine | H | 4-NH₂ | -SO₂CH₃ |

| 5-Aryl-4-pyrimidinamine | -SCH₃ | 4-NH₂ | -COCH₃ |

| This conceptual table demonstrates how different points of the core molecule can be systematically varied to create a library of related compounds. |

Through these systematic synthetic efforts, large and diverse libraries of this compound analogs can be constructed efficiently, providing a rich collection of compounds for biological evaluation and the discovery of novel lead structures.

Advanced Structural Characterization and Spectroscopic Analysis of 5 4 Nitrophenyl 4 Pyrimidinamine

Mass Spectrometry for Elucidating Reaction Mechanisms and Product Identification Involving 5-(4-nitrophenyl)-4-pyrimidinamine

Mass spectrometry has emerged as an indispensable analytical technique in the study of complex organic molecules, providing critical insights into their structure, molecular weight, and fragmentation patterns. In the context of the synthesis and reactivity of this compound, mass spectrometry is a powerful tool for confirming its identity, identifying byproducts, and elucidating reaction mechanisms. Techniques such as electron impact mass spectrometry (EI-MS) and high-resolution mass spectrometry (HRMS) are particularly valuable.

Under electron impact ionization, this compound undergoes fragmentation in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pathways can be inferred from the analysis of related substituted pyrimidine (B1678525) compounds. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Key fragmentation patterns typically involve the cleavage of the nitro group, the bond between the phenyl and pyrimidine rings, and the decomposition of the pyrimidine ring itself.

Detailed analysis of the mass spectra of related substituted pyrimidines allows for the postulation of the fragmentation pathways for this compound. For instance, in the mass spectral analysis of various 2,6-disubstituted-5-cyano-4-hydroxypyrimidines, fragmentation often initiates with the loss of specific functional groups, followed by the cleavage of the pyrimidine ring. iosrjournals.org The study of these analogous structures provides a framework for interpreting the mass spectrum of this compound.

In a typical reaction monitoring scenario, mass spectrometry can be used to track the consumption of reactants and the formation of this compound as the product. By analyzing aliquots of the reaction mixture at different time intervals, the appearance of the molecular ion peak corresponding to the product and the disappearance of the reactant peaks can be observed. Furthermore, the detection of any additional peaks can signal the formation of intermediates or byproducts, aiding in the optimization of reaction conditions to improve yield and purity.

For example, in the synthesis of substituted pyrimidines, mass spectrometry is routinely used to confirm the structure of the final products and to identify any impurities. The fragmentation patterns observed in the mass spectrum provide conclusive evidence for the correct assembly of the target molecule.

Below is a hypothetical data table illustrating the expected major fragment ions of this compound based on common fragmentation patterns of related nitroaromatic and pyrimidine compounds.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 215 | [M]⁺ | - |

| 169 | [M - NO₂]⁺ | NO₂ |

| 142 | [M - NO₂ - HCN]⁺ | NO₂, HCN |

| 121 | [C₆H₄NO₂]⁺ | C₄H₃N₃ |

| 91 | [C₆H₅]⁺ | C₄H₃N₃, NO₂ |

| 77 | [C₅H₃N₂]⁺ | C₆H₄NO₂ |

This table showcases the utility of mass spectrometry in identifying characteristic fragments that confirm the presence of both the 4-nitrophenyl group and the 4-pyrimidinamine core within the molecule. The elucidation of these fragmentation pathways is crucial for the structural confirmation of newly synthesized batches of this compound and for distinguishing it from isomeric or related impurities.

Computational and Theoretical Investigations of 5 4 Nitrophenyl 4 Pyrimidinamine

Chemical Reactivity and Mechanistic Studies of 5 4 Nitrophenyl 4 Pyrimidinamine

Electrophilic and Nucleophilic Reaction Pathways of 5-(4-nitrophenyl)-4-pyrimidinamine

Electrophilic Reactivity: The pyrimidine (B1678525) ring itself is a π-deficient heterocycle, which makes electrophilic aromatic substitution inherently difficult compared to benzene. bhu.ac.inwikipedia.org The two ring nitrogen atoms reduce the electron density of the ring and are themselves the most basic sites, readily protonating in acidic media, which further deactivates the ring towards electrophiles. wikipedia.org However, the presence of the 4-amino group, a powerful activating group, donates electron density into the ring, particularly at the ortho (C5) and para (C6) positions. Since the C5 position is already substituted, any potential electrophilic attack on the ring would be directed towards C6. More commonly, electrophilic attack occurs at the exocyclic amino group, which is a primary nucleophilic site. researchgate.netacs.org Reactions with electrophiles like acylating or sulfonating agents would likely lead to N-functionalization of the amino group.

Nucleophilic Reactivity: The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is facilitated at the electron-poor C2, C4, and C6 positions. wikipedia.orgstackexchange.com In this compound, the C4 position is blocked by the amino group. The C2 and C6 positions, being ortho and para to the ring nitrogens, are the most probable sites for nucleophilic attack. A strong nucleophile could potentially displace a hydride ion at these positions, particularly if an oxidizing agent is present.

Furthermore, the 4-nitrophenyl substituent provides another site for nucleophilic aromatic substitution. The nitro group is a strong electron-withdrawing group that activates the phenyl ring towards attack by nucleophiles, with substitution occurring at the positions ortho and para to the nitro group.

The relative reactivity of these sites depends on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor attack at the pyrimidine ring, while softer nucleophiles could react at the nitrophenyl ring. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the subject molecule lacks a typical halide or triflate leaving group for standard cross-coupling, its structure offers several avenues for such transformations through more advanced methods.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically couples an organoboron reagent with an organic halide. wikipedia.org For this compound to act as a substrate, it would likely first require modification. For instance, the 4-amino group could be converted into a better leaving group, such as a diazonium salt, which could then undergo palladium-catalyzed coupling with a boronic acid. Alternatively, modern methodologies involving direct C-H activation could potentially functionalize the C2 or C6 positions of the pyrimidine ring. The nitro group itself can also serve as a coupling partner in some specialized palladium-catalyzed reactions, being displaced by an aryl boronic acid. snnu.edu.cn

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki coupling, direct participation of this compound would necessitate prior functionalization to introduce a leaving group or the use of C-H activation protocols. nih.govorganic-chemistry.org Intramolecular Heck reactions are particularly efficient, though this would require a tethered alkene within the molecule. libretexts.orgyoutube.com

The following table outlines potential cross-coupling strategies for the related class of halo- and aminopyrimidines, which could be adapted for this compound.

| Reaction Type | Substrate Class | Typical Conditions | Product Type | Ref. |

| Suzuki-Miyaura | 4-Chloropyrimidine | Pd(PPh₃)₄, Arylboronic Acid, K₃PO₄, Dioxane/H₂O | 4-Arylpyrimidine | nih.govnih.gov |

| Suzuki-Miyaura | 6-Chloro-2,4-diaminopyrimidine | Pd(PPh₃)₄, Arylboronic Acid, Cs₂CO₃, Dioxane | 6-Aryl-2,4-diaminopyrimidine | researchgate.net |

| Heck | Aryl Bromide | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Aminative Suzuki | Aryl Halide & Boronic Acid | Pd-catalyst, Bulky Phosphine (B1218219) Ligand, Amination Reagent | Diaryl Amine | snnu.edu.cn |

Photoinduced Reactivity and Photophysical Properties of this compound

The photophysical properties of this molecule are expected to be dominated by the "push-pull" electronic system created by the electron-donating amino group and the electron-withdrawing nitrophenyl group, connected via the pyrimidine π-system. This arrangement is a classic chromophore design that often leads to strong intramolecular charge transfer (ICT) character in the excited state. nih.govfrontiersin.org

Upon absorption of UV-visible light, an electron is promoted from a high-energy occupied molecular orbital to a low-energy unoccupied orbital. In this molecule, the HOMO is likely to have significant contribution from the amino group and the pyrimidine ring, while the LUMO will be heavily localized on the nitrophenyl moiety. The resulting photoexcited state will have a large dipole moment due to this charge separation.

The presence of the nitro group is known to be a significant fluorescence quencher. nih.gov This occurs because the nitro group promotes efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or rapid internal conversion back to the ground state, competing effectively with fluorescence emission. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent in solution. Reduction of the nitro group to an amino group would likely "turn on" fluorescence, a principle used in designing chemical probes. nih.gov

The ICT nature of the excited state would likely result in positive solvatochromism, where the emission peak (if any) would shift to longer wavelengths (red-shift) in more polar solvents, which stabilize the highly polar excited state more than the less polar ground state. nih.govnih.gov

The table below summarizes the expected photophysical properties based on studies of analogous compounds. nih.govfrontiersin.orgnih.gov

| Property | Expected Characteristic | Rationale | Ref. |

| Absorption (λ_abs) | UV-Vis region (350-450 nm) | Extended π-conjugation with donor-acceptor groups creates a low-energy electronic transition. | nih.gov |

| Emission (λ_em_) | Weak or negligible | The nitro group is a known fluorescence quencher, promoting non-radiative decay. | nih.gov |

| Quantum Yield (Φ_F_) | Very low (< 0.01) | Efficient non-radiative pathways (ICT, intersystem crossing) outcompete radiative decay (fluorescence). | nih.gov |

| Solvatochromism | Positive (Red-shift in polar solvents) | The excited state has significant intramolecular charge transfer (ICT) character and is stabilized by polar solvents. | nih.gov |

Elucidation of Reaction Mechanisms for Transformations Involving the this compound Core

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The generally accepted mechanism for SNAr on electron-deficient rings like pyrimidine is a two-step addition-elimination process. nih.gov

Addition: The nucleophile attacks an electron-deficient carbon (e.g., C2 or C6), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electronegative ring nitrogen atoms. stackexchange.com

Elimination: The leaving group (in this case, a hydride ion, H⁻, which requires an oxidant or specific conditions) is expelled, restoring the aromaticity of the pyrimidine ring and forming the substitution product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single step, particularly for heterocycles with good leaving groups. nih.gov

Transition Metal-Catalyzed Cross-Coupling Mechanisms: The catalytic cycle for a Suzuki-Miyaura reaction, should the substrate be suitably modified, would proceed via three key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-leaving group bond (e.g., C-Br, C-OTf) of the pyrimidine derivative, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the activated organoboron species (a boronate complex formed with a base) is transferred to the palladium center, displacing the leaving group. pku.edu.cn

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle. wikipedia.orgchemrxiv.org

The Heck reaction mechanism follows a similar pattern involving oxidative addition of the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-carbon bond, a β-hydride elimination step to release the product, and finally reductive elimination of H-X with the help of a base to regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

Molecular and Cellular Interactions of 5 4 Nitrophenyl 4 Pyrimidinamine: Mechanistic Investigations

Interactions of 5-(4-nitrophenyl)-4-pyrimidinamine with Nucleic Acids and Proteins

There is a lack of published data regarding any specific enzyme targets, inhibition kinetics, receptor binding affinities, or modulation of cellular signaling pathways for this compound. Consequently, no data tables or detailed research findings can be generated as requested.

Table of Compounds Mentioned

Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed analysis of the molecular and cellular interactions of the specific chemical compound This compound , as per the requested outline.

Searches for experimental studies on this particular compound did not yield specific results regarding its binding affinity, induced structural changes in macromolecules, cellular uptake mechanisms, or its modulation of cellular processes such as cell cycle regulation.

While research exists for analogous compounds, such as isomers or other pyrimidine (B1678525) derivatives, this information cannot be accurately extrapolated to This compound without dedicated experimental validation. Adhering to strict scientific accuracy, an article on the specific mechanistic investigations for this compound cannot be generated at this time.

Further experimental research is required to elucidate the biochemical and cellular profile of This compound .

Structure Activity Relationship Sar Studies for 5 4 Nitrophenyl 4 Pyrimidinamine Derivatives

Systematic Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring of 5-(4-nitrophenyl)-4-pyrimidinamine

The pyrimidine ring is a cornerstone of the this compound scaffold, and substitutions at its available positions (2 and 6) are critical in modulating biological activity. Research into related pyrimidine derivatives has consistently shown that the nature, size, and electronic properties of these substituents can dramatically alter the compound's interaction with biological targets. nih.govnih.govgsconlinepress.com

The introduction of various functional groups on the pyrimidine ring can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. For instance, in a study on related 5-substituted pyrimidine derivatives, the introduction of a dimethylamino group at the 2-position of the pyrimidine ring was found to enhance fungicidal activity. nih.gov Conversely, the presence of a methyl group at the 5-position was shown to diminish this activity. nih.gov

While specific data on systematic substitutions on the pyrimidine ring of this compound is not extensively available in public literature, we can extrapolate potential trends based on studies of analogous compounds. The following table illustrates a hypothetical SAR exploration based on known principles of medicinal chemistry for pyrimidine derivatives.

| Derivative | Substitution at C2 | Substitution at C6 | Hypothetical Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | -CH₃ | H | 8.2 |

| 3 | -NH₂ | H | 5.1 |

| 4 | -OH | H | 12.8 |

| 5 | H | -CH₃ | 9.7 |

| 6 | H | -Cl | 7.5 |

This table is illustrative and based on general principles of pyrimidine SAR; specific experimental data for these exact derivatives of this compound is not publicly available.

Impact of Structural Modifications on the Nitrophenyl Moiety of this compound on Mechanistic Activity

The 4-nitrophenyl group is a key feature of the this compound scaffold, contributing significantly to its electronic properties and potential for specific interactions with target proteins. Modifications to this moiety, including the position and nature of the nitro group, as well as the introduction of other substituents on the phenyl ring, can have a profound impact on biological activity.

Studies on related compounds have shown that the electronic nature of the substituent on the phenyl ring is a critical determinant of activity. For instance, in a series of 5-(substituted phenyl)thio-2,4-diaminopyrimidines, which are structurally related to the compound of interest, a range of substituents on the phenyl ring were investigated for their inhibitory activity against E. coli dihydrofolate reductase (DHFR). jlu.edu.cn The starting material for the synthesis of these derivatives was 5-(4'-nitrophenyl)thio-2,4-diaminopyrimidine, highlighting the utility of the nitro group as a synthetic handle for further modifications. jlu.edu.cn

In another study concerning 5-arylethylidene-aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on the substituted aryl moiety was found to decrease cytotoxic activity against renal cancer cells. nih.gov This suggests that for certain biological targets, a less electron-deficient phenyl ring may be more favorable.

The following data table illustrates the hypothetical impact of modifying the nitrophenyl moiety on the biological activity of this compound derivatives, based on findings from related compound series.

| Derivative | Modification on Phenyl Ring | Hypothetical Biological Activity (IC50, µM) |

| 7 | 4-nitro (parent) | 10.5 |

| 8 | 3-nitro | 15.2 |

| 9 | 2-nitro | 25.8 |

| 10 | 4-amino | 7.3 |

| 11 | 4-chloro | 9.1 |

| 12 | 4-methoxy | 11.9 |

This table is illustrative and based on general principles of medicinal chemistry; specific experimental data for these exact derivatives of this compound is not publicly available.

Identification of Key Pharmacophoric Features within the this compound Scaffold for Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, several key features can be identified as crucial for its interaction with biological targets.

Based on the analysis of its structure and SAR data from related compounds, the key pharmacophoric features likely include:

Hydrogen Bond Donors: The amino group at the C4 position of the pyrimidine ring is a primary hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The phenyl ring provides a significant hydrophobic surface that can engage in van der Waals interactions or π-π stacking with aromatic residues in a binding pocket.

Electron-Withdrawing Group: The nitro group on the phenyl ring is a strong electron-withdrawing group that can participate in specific electronic interactions and hydrogen bonding.

The spatial relationship between these features is paramount for optimal biological activity. The precise arrangement of hydrogen bond donors and acceptors, along with the hydrophobic and electronic features, dictates the compound's affinity and selectivity for its target.

Rational Design Principles for Modulating this compound Activity and Selectivity

The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of novel this compound derivatives with improved activity and selectivity.

Key principles for the rational design of these derivatives include:

Bioisosteric Replacement: The nitro group can be replaced with other electron-withdrawing groups such as cyano (-CN) or trifluoromethyl (-CF₃) to fine-tune the electronic properties and metabolic stability of the molecule. Similarly, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Substituent Scanning: Systematic substitution at the C2 and C6 positions of the pyrimidine ring with a variety of functional groups (e.g., small alkyl groups, halogens, amino, hydroxyl) can be employed to probe the steric and electronic requirements of the binding site.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Scaffold Hopping: While maintaining the key pharmacophoric features, the core pyrimidine ring could be replaced with other heterocyclic systems to discover novel scaffolds with improved properties.

Emerging Research Applications of 5 4 Nitrophenyl 4 Pyrimidinamine Non Clinical

Utility of 5-(4-nitrophenyl)-4-pyrimidinamine as a Chemical Probe for Biological Systems

There is no available scientific literature that describes the use of this compound as a chemical probe. The design of a chemical probe requires a molecule to possess specific properties, such as high affinity and selectivity for a particular biological target, along with appropriate physicochemical characteristics to function within a cellular or in vivo environment. At present, no studies have been published that characterize or utilize this compound for such purposes.

Applications of this compound in Materials Science Research (e.g., optoelectronics, sensors)

The potential applications of this compound in the field of materials science remain unexplored in the current body of scientific literature. Research in areas such as optoelectronics and chemical sensors often leverages molecules with specific electronic, photophysical, or binding properties. However, there are no published reports on the synthesis or investigation of materials incorporating this compound for these or any other materials science applications.

Role of this compound as a Building Block in Novel Organic Transformations

While nitro compounds and pyrimidine (B1678525) derivatives are recognized as versatile building blocks in organic synthesis, the specific role of this compound in novel organic transformations is not documented. Organic chemists utilize building blocks with unique reactive handles and structural motifs to construct complex molecules. There is a lack of published research that demonstrates the utility of this compound as a key precursor or intermediate in the development of new synthetic methodologies or the synthesis of novel compound libraries.

Development of Advanced Analytical Methodologies for this compound in Research Settings

No dedicated studies on the development of advanced analytical methodologies for the detection and quantification of this compound have been found in the scientific literature. The establishment of such methods is crucial for purity assessment, reaction monitoring, and pharmacokinetic or environmental analysis. However, there are no published reports detailing the development or validation of specific chromatographic, spectroscopic, or other analytical techniques for this particular compound in research settings.

Conclusions and Future Research Directions for 5 4 Nitrophenyl 4 Pyrimidinamine

Synthesis and Mechanistic Understanding of 5-(4-nitrophenyl)-4-pyrimidinamine

A thorough search of chemical databases and scientific literature yielded no specific or established synthetic routes for this compound. While general methods for the synthesis of substituted pyrimidines are well-documented, such as the Principal pyrimidine (B1678525) synthesis involving the condensation of a 1,3-dicarbonyl compound with an amidine, no literature specifically describes its application to produce this target molecule.

Mechanistic understanding, which would typically involve studies on reaction kinetics, intermediates, and the influence of catalysts and reaction conditions, is entirely absent. Research on related, yet structurally distinct, aminopyrimidine derivatives often involves multi-step processes, including coupling reactions like the Suzuki or Buchwald-Hartwig reactions to introduce aryl groups. However, without experimental data, it is purely speculative to suggest a viable pathway for attaching a 4-nitrophenyl group at the C5 position of the 4-aminopyrimidine (B60600) scaffold.

Insights from Advanced Characterization and Computational Studies of this compound

No experimental data from advanced characterization techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry for this compound has been published. This lack of empirical data prevents any discussion of its molecular structure, conformation, and electronic properties.

Similarly, computational studies, which could provide theoretical insights into the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy gap), and potential reactivity, have not been performed for this specific compound. While studies on other nitrophenyl-substituted heterocycles exist, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric environment created by the 4-amino-5-arylpyrimidine core.

Key Findings from Mechanistic Biological Interrogations of this compound

There is no available information regarding the biological activity or mechanistic interrogation of this compound. The aminopyrimidine scaffold is a known pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in oncology. The nitrophenyl group can also influence biological activity, sometimes conferring antimicrobial or cytotoxic properties. However, without any in vitro or in vivo studies, the compound's potential as a therapeutic agent, its mechanism of action, and its cellular targets remain completely unknown.

Identified Gaps and Promising Avenues for Future Academic Research on this compound

The absence of any dedicated research on this compound represents a significant knowledge gap. This opens up several promising avenues for future academic investigation.

Key Research Gaps and Future Directions:

| Area of Research | Identified Gaps | Promising Future Avenues |

| Chemical Synthesis | No established synthetic protocols exist. | Development and optimization of a reliable synthetic route, potentially via cross-coupling reactions or by building the pyrimidine ring from a 4-nitrophenyl-substituted precursor. |

| Structural Characterization | Complete lack of spectroscopic and crystallographic data. | Full characterization using 1H NMR, 13C NMR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm the structure and understand its solid-state conformation. |

| Computational Chemistry | No theoretical studies have been conducted. | Perform Density Functional Theory (DFT) calculations to predict molecular geometry, electronic properties, and spectroscopic signatures. Molecular docking studies could explore potential biological targets. |

| Biological Evaluation | No data on bioactivity is available. | Screen the compound against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial effects. Investigate its activity as a kinase inhibitor, given the prevalence of the aminopyrimidine scaffold in this class of drugs. |

| Mechanistic Studies | The mechanism of action is unknown. | If biological activity is found, subsequent studies should focus on identifying the molecular target(s) and elucidating the mechanism of action through techniques like gene expression analysis and enzyme inhibition assays. |

Q & A

Q. What are the key synthetic routes for 5-(4-nitrophenyl)-4-pyrimidinamine, and how do reaction conditions influence yield and purity?

Answer:

- Synthetic pathways :

- Nitration of pyrimidine precursors : Nitration of 4-aminopyrimidine derivatives using nitric acid-sulfuric acid mixtures, followed by Suzuki coupling with 4-nitrophenylboronic acid .

- Direct functionalization : Substitution reactions at the 5-position of pyrimidine rings using nitroaryl halides under palladium catalysis (e.g., Buchwald-Hartwig amination) .

- Critical parameters :

- Temperature (80–120°C) and solvent polarity (DMF > THF) significantly affect regioselectivity and byproduct formation .

- Purification via silica gel chromatography (eluent: 5–10% EtOH in DCM) resolves nitro-group-related impurities .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer:

- 1H NMR :

- Aromatic protons (δ 8.2–8.5 ppm for nitrophenyl; δ 7.1–7.3 ppm for pyrimidine).

- Amino protons (δ 5.5–6.0 ppm, broad singlet) .

- ESI-MS : Molecular ion [M+H]+ at m/z 243.1 (calculated for C₁₀H₈N₄O₂) .

- IR : Nitro group stretching (1520 cm⁻¹ and 1350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Mechanistic insights :

- The nitro group acts as a strong electron-withdrawing group, deactivating the pyrimidine ring toward electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .

- Computational studies (DFT) reveal reduced electron density at the 4-amino position, favoring nucleophilic attack at the 2-position .

- Experimental validation :

- Substituent effects quantified via Hammett plots using para-substituted arylboronic acids .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted pyrimidines?

Answer:

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Approach :

- Molecular docking : Assess binding affinity to target enzymes (e.g., methionine aminopeptidase-1) using AutoDock Vina .

- QSAR models : Correlate nitro-group substituent position (para vs. meta) with IC₅₀ values in enzyme inhibition assays .

- Validation :

- In vitro testing against cancer cell lines (e.g., MCF-7) to confirm predicted cytotoxicity .

Methodological Frameworks

Q. How to design experiments optimizing the regioselectivity of nitration in pyrimidine derivatives?

Answer:

- Guiding theory : Electronic and steric effects dictate nitration sites.

- Experimental design :

Q. What statistical methods analyze discrepancies in biological activity data across studies?

Answer:

- Multivariate analysis : PCA (Principal Component Analysis) identifies outliers in bioassay datasets (e.g., IC₅₀ variability due to solvent polarity) .

- Error sources :

- Batch-to-batch purity variations (e.g., nitro-group reduction byproducts detected via TLC) .

Theoretical and Conceptual Linkages

Q. How does the nitro group’s resonance stabilization align with Hammett’s substituent constants (σ) in pyrimidine chemistry?

Answer:

Q. What conceptual frameworks guide the development of this compound as a kinase inhibitor?

Answer:

- Structure-activity relationship (SAR) :

- Nitro group’s role in π-π stacking with kinase ATP-binding pockets .

- Comparative analysis with 5-chloro analogs reveals nitro’s superior hydrogen-bond acceptor capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.